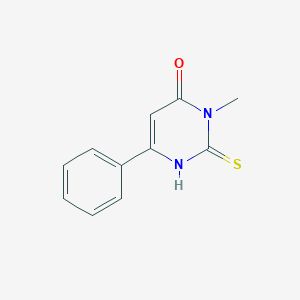
4-Nitro-2-(2-nitropropan-2-yl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-2-(2-nitropropan-2-yl)-1,3-thiazole is a heterocyclic compound containing a thiazole ring substituted with nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-(2-nitropropan-2-yl)-1,3-thiazole typically involves the nitration of a thiazole precursor. The reaction conditions often include the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperatures to ensure the selective introduction of nitro groups at the desired positions on the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2-(2-nitropropan-2-yl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the nitro groups or other substituents on the thiazole ring are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield 4-amino-2-(2-aminopropan-2-yl)-1,3-thiazole, while substitution reactions can introduce a wide range of functional groups onto the thiazole ring.
Scientific Research Applications
4-Nitro-2-(2-nitropropan-2-yl)-1,3-thiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Nitro-2-(2-nitropropan-2-yl)-1,3-thiazole involves its interaction with molecular targets and pathways within biological systems. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Nitrothiazole: A simpler nitro-substituted thiazole with similar chemical properties.
4-Nitro-2-methylthiazole: A related compound with a methyl group instead of the nitropropan-2-yl group.
2,4-Dinitrothiazole: A thiazole derivative with two nitro groups at different positions.
Uniqueness
4-Nitro-2-(2-nitropropan-2-yl)-1,3-thiazole is unique due to the presence of both nitro and nitropropan-2-yl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for a diverse range of chemical modifications and interactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H7N3O4S |
|---|---|
Molecular Weight |
217.21 g/mol |
IUPAC Name |
4-nitro-2-(2-nitropropan-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C6H7N3O4S/c1-6(2,9(12)13)5-7-4(3-14-5)8(10)11/h3H,1-2H3 |
InChI Key |
CPBWPTHPLPQHCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC(=CS1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


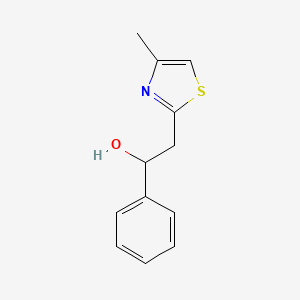
![3-[4-(1,7-Naphthyridin-5-yl)pyrazolo[3,4-b]pyridin-1-yl]benzenesulfonamide](/img/structure/B13876906.png)
![1-Methyl-7-pyridin-3-yl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13876917.png)

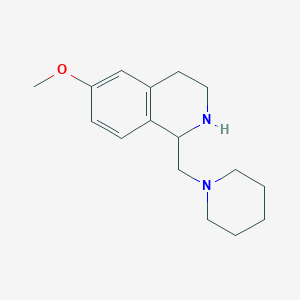
![1-[2-(2-Chloroethoxy)phenyl]ethan-1-one](/img/structure/B13876944.png)
![[[5-(4-Amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13876952.png)
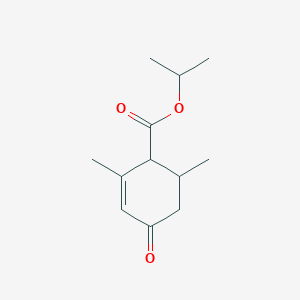
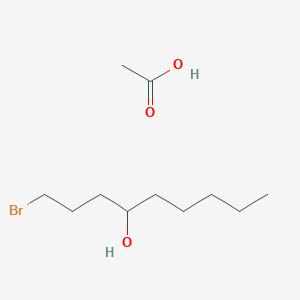

![Ethyl 4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylate](/img/structure/B13876983.png)

![N-[3-[(2-hydroxyphenyl)methylamino]propyl]acetamide](/img/structure/B13876998.png)
